molecular formula C13H16FNO3S B2972325 (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448045-01-9

(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2972325
CAS RN: 1448045-01-9
M. Wt: 285.33
InChI Key: UFKIQDXHBRYZSH-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is an organic compound . It is commonly used as a pharmaceutical intermediate and in research compounds . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .


Synthesis Analysis

The preparation of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” can be completed by the following steps :

  • Crystallization and purification are performed to obtain the final product .


Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is C13H16FNO3S. The InChI code is 1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H .


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is a white solid powder . It has a molecular weight of 285.33. It has a melting point of 173-176°C . It is soluble in water and some organic solvents, such as methanol and chloroform .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural characterization of compounds related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, providing insight into their potential applications in various fields including medicinal chemistry and materials science. For example, the synthesis, radiosynthesis, and in vivo evaluation of related compounds for imaging applications like SPECT to visualize specific receptors in the brain demonstrate the compound's utility in diagnostic imaging and neuroscience research (Blanckaert et al., 2005). Another study involving the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle showcases the compound's relevance in drug discovery and design (Prasad et al., 2018).

Drug Development and Therapeutic Potential

Research on derivatives and analogs of (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has explored their therapeutic potential, focusing on their bioactivity and pharmacological profiles. For instance, studies on novel derivatives as selective agonists for specific receptors suggest the importance of these compounds in developing new therapeutic agents (Vacher et al., 1999).

Molecular and Crystal Structure Investigations

Research on the crystal structure and theoretical studies of related compounds provide valuable insights into their molecular behavior, stability, and interaction potentials, which are crucial for material science and pharmaceutical chemistry applications. The detailed study of molecular structures through DFT calculations and crystallographic analyses aids in understanding the physicochemical properties and designing compounds with desired features (Huang et al., 2021).

Antimicrobial Activity

Compounds structurally related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone have been evaluated for their antimicrobial properties, indicating the potential for developing new antibacterial and antifungal agents. The synthesis and in vitro evaluation of derivatives for antimicrobial activity highlight the chemical's contribution to addressing resistance issues in infectious disease treatment (Mallesha & Mohana, 2014).

Safety and Hazards

“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is a chemical and has certain risks . Appropriate safety precautions should be taken, such as wearing protective gloves and masks, when touching, inhaling, or ingesting the compound .

Mechanism of Action

properties

IUPAC Name

(2-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-19(17,18)10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKIQDXHBRYZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

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